2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE
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Overview
Description
2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a bicyclic azabicyclooctane moiety
Preparation Methods
The synthesis of 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE involves several steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an amine derivative to form an imine intermediate. This intermediate is then reacted with a hydroxylamine derivative to form the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the dimethoxyphenyl group and the azabicyclooctane moiety .
Scientific Research Applications
2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE include other derivatives of dimethoxyphenyl and azabicyclooctane. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Some examples include:
- 3,4-Dimethoxyphenyl derivatives with different alkyl or aryl substituents.
- Azabicyclooctane derivatives with modifications at various positions on the bicyclic ring .
This detailed article provides a comprehensive overview of 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}ETHAN-1-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2)9-16-10-21(3,13-20)14-23(16)19(24)12-27-22-11-15-6-7-17(25-4)18(8-15)26-5/h6-8,11,16H,9-10,12-14H2,1-5H3/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPMSDJZBJJBEX-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)CON=CC3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2C(=O)CO/N=C/C3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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